Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate
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Overview
Description
Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is a complex organic compound that features a pyrimidine ring substituted with cyano, methylphenyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring through a condensation reaction between a cyanoacetamide derivative and an aldehyde. This intermediate is then subjected to further functionalization to introduce the cyano, methylphenyl, and oxo groups. The final step involves the esterification of the sulfanyl group with benzyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrimidine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano and oxo groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl {[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Cyanoacetamide derivatives: Share the cyano and amide functional groups, used in the synthesis of various heterocyclic compounds.
Uniqueness
Benzyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of cyano, methylphenyl, and oxo groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17N3O3S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
benzyl 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H17N3O3S/c1-14-7-9-16(10-8-14)19-17(11-22)20(26)24-21(23-19)28-13-18(25)27-12-15-5-3-2-4-6-15/h2-10H,12-13H2,1H3,(H,23,24,26) |
InChI Key |
UKDDBEZMSIBSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)OCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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